2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound. It belongs to the class of pyranoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, including an ethoxyphenyl group, a methyl group, and a pyranoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR). This method is favored due to its efficiency and ability to produce complex molecules in a single step. The reaction generally involves the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. Common catalysts used include piperidine, triethylamine, or l-proline .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile
- 2-amino-4-(2,4-dimethoxyphenyl) quinoline-3-carbonitrile
- 2-amino-4-(2,4-dichlorophenyl) quinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE exhibits unique properties due to the presence of the ethoxyphenyl group. This group can enhance its lipophilicity and improve its ability to cross cell membranes, potentially increasing its bioavailability and efficacy .
Properties
IUPAC Name |
2-amino-4-(2-ethoxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-17-11-7-5-9-14(17)18-15(12-23)21(24)28-20-13-8-4-6-10-16(13)25(2)22(26)19(18)20/h4-11,18H,3,24H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDESNHSUEPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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